![molecular formula C7H9Cl2NO B3030855 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride CAS No. 98280-34-3](/img/structure/B3030855.png)
2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride
Overview
Description
2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the second position, a methyl group at the sixth position, and a hydroxyl group at the third position of the pyridine ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride typically involves the chloromethylation of 6-methylpyridin-3-ol. One common method includes the reaction of 6-methylpyridin-3-ol with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or recrystallization are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the third position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding methylpyridin-3-ol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of reduced pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-4-methylpyridine hydrochloride
- 2-(Chloromethyl)-5-methylpyridine hydrochloride
Comparison: 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, which can influence its interaction with biological targets. The methyl group at the sixth position also affects the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(chloromethyl)-6-methylpyridin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-2-3-7(10)6(4-8)9-5;/h2-3,10H,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBODNZYFFCEMGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743500 | |
Record name | 2-(Chloromethyl)-6-methylpyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98280-34-3 | |
Record name | 2-(Chloromethyl)-6-methylpyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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